5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with various groups including a carboxamide group, a dimethylphenylamino group, and a methoxyphenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a heterocycle, and the presence of nitrogen atoms in the ring can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amine and amide groups might be expected to participate in acid-base reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities : Novel triazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibited good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents : Compounds derived from similar triazole carboxamides have been explored for their potential as anti-inflammatory and analgesic agents. Certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity and showed promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Cytotoxicity Against Cancer Cells : Research has also focused on the synthesis of triazole derivatives with potential cytotoxic activity against cancer cells. Some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related to the specified compound, were screened for their in vitro cytotoxicity and showed activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Synthesis and Chemical Properties
Solid-Phase Synthesis of Peptide Amides : The compound's analogs have been utilized in the solid-phase synthesis of C-terminal peptide amides under mild conditions. This application is crucial for the development of peptide-based therapeutics, demonstrating the compound's utility in peptide chemistry (Albericio & Bárány, 2009).
Electrochromic Properties : Aromatic polyamides with pendant groups structurally related to the specified compound have been synthesized and examined for their electrochromic properties. These materials showed multi-stage oxidative coloring and could be of interest in the development of electrochromic devices (Chang & Liou, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-8-9-15(10-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-6-4-5-7-16(14)26-3/h4-10,17-18,21-24H,11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYZZRQBFOEXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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